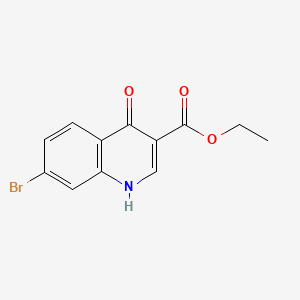![molecular formula C13H21NO B2730371 N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide CAS No. 2305125-78-2](/img/structure/B2730371.png)
N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide is a complex organic compound characterized by its unique cyclohexyl and cyclopropyl groups attached to a prop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the Ugi four-component reaction, which involves the coupling of cyclohexyl isocyanide, paraformaldehyde, acrylic acid, and an amine under ambient conditions for about 20 hours . This method is advantageous due to its efficiency and the good yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction could produce cyclohexyl alcohols.
Scientific Research Applications
N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
Uniqueness
N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide is unique due to its specific cyclohexyl and cyclopropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-13(15)14-9-11-8-12(11)10-6-4-3-5-7-10/h2,10-12H,1,3-9H2,(H,14,15)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRVDFAZPFVZSR-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CC1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NC[C@@H]1C[C@H]1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
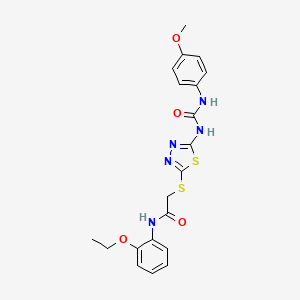
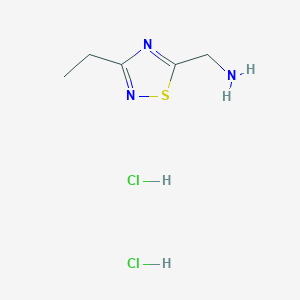
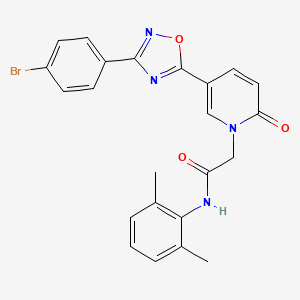
![2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine](/img/structure/B2730295.png)
![5-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2730296.png)
![3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2730298.png)
![2-(4-chlorophenoxy)-2-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]propanamide](/img/structure/B2730299.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2730300.png)

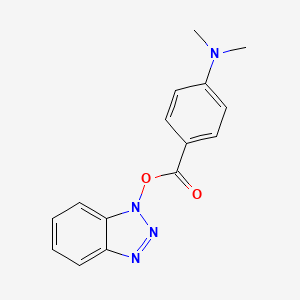
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2730305.png)
